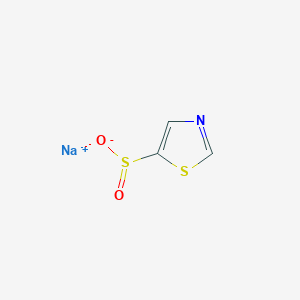
3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imino group and a dihydropyrazine ring. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal with hydrazine hydrate, followed by cyclization to form the dihydropyrazine ring. The reaction conditions typically include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the imino group or the dihydropyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted pyrazine derivatives .
Aplicaciones Científicas De Investigación
3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine involves its interaction with specific molecular targets and pathways. The imino group and dihydropyrazine ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Imino-N,4-dimethyl-3,4-dihydroimidazole-2-amine: Similar structure but with an imidazole ring.
3-Imino-N,4-dimethyl-3,4-dihydropyrazole-2-amine: Similar structure but with a pyrazole ring.
3-Imino-N,4-dimethyl-3,4-dihydrothiazine-2-amine: Similar structure but with a thiazine ring.
Uniqueness
3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine is unique due to its specific combination of functional groups and ring structure.
Propiedades
Fórmula molecular |
C6H10N4 |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
3-imino-N,4-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C6H10N4/c1-8-6-5(7)10(2)4-3-9-6/h3-4,7H,1-2H3,(H,8,9) |
Clave InChI |
WKCWJVHYCUFKAF-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=CN(C1=N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13117197.png)
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13117207.png)



![1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B13117229.png)


![2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B13117258.png)
![(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione](/img/structure/B13117265.png)
